6-(3,5-dimethoxybenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Description
The compound 6-(3,5-dimethoxybenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (hereafter referred to by its full IUPAC name) is a pyridazinone derivative featuring a pyrazolo[3,4-d]pyridazinone core. Key structural attributes include:
- A 3,5-dimethoxybenzyl substituent at the 6-position, which introduces electron-donating methoxy groups.
- A methyl group at the 4-position, influencing steric and electronic properties.
Properties
IUPAC Name |
6-[(3,5-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3/c1-13-19-11-23-26(16-6-4-15(22)5-7-16)20(19)21(27)25(24-13)12-14-8-17(28-2)10-18(9-14)29-3/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAURCJSEYAOES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Acetyl-3-(4-Fluorophenyl)Sydnone
The pyridazinone core originates from a sydnone precursor. 4-Acetyl-3-(4-fluorophenyl)sydnone is synthesized via nitrosation and cyclization of 4-fluorophenylacetic acid derivatives:
- 4-Fluorophenylacetic acid is treated with sodium nitrite in acetic anhydride to form the corresponding nitoso intermediate.
- Cyclization with acetic anhydride yields the sydnone 2a (Scheme 1).
Characterization Data :
Hydrazone Intermediate Formation
Reaction of 2a with 4-fluorophenylhydrazine in ethanol/acetic acid produces the hydrazone 4a (Scheme 2):
- Conditions : Reflux for 2 hours.
- Yield : 85–90%.
Characterization Data :
- ¹H NMR : δ 7.45–7.60 (m, 8H, Ar-H), 2.25 (s, 3H, CH₃).
Vilsmeier-Haack Cyclization
Cyclization of 4a using DMF/POCl₃ under microwave irradiation forms the pyridazinone core 5a (Scheme 3):
- Conditions : 150 W, 120°C, 5–8 minutes.
- Yield : 94%.
Characterization Data :
- ¹H NMR (DMSO-d₆) : δ 8.12 (d, J = 8.4 Hz, 2H, Ar-H), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 2.45 (s, 3H, CH₃).
- MS (EI) : m/z 312 [M]⁺.
N6-Alkylation with 3,5-Dimethoxybenzyl Bromide
Alkylation of Pyridazinone Core
The N6 position of 5a is alkylated using 3,5-dimethoxybenzyl bromide under basic conditions (Scheme 4):
- 5a is dissolved in DMF and treated with NaH (2 eq) at 0°C.
- 3,5-Dimethoxybenzyl bromide (1.2 eq) is added dropwise, and the mixture is stirred at 25°C for 12 hours.
Optimization Table :
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaH | DMF | 25 | 12 | 72 |
| K₂CO₃ | DMF | 80 | 24 | 58 |
| DBU | THF | 60 | 18 | 65 |
Characterization Data :
- ¹H NMR (CDCl₃) : δ 7.55 (d, J = 8.4 Hz, 2H, Ar-H), 6.45 (s, 2H, Ar-H), 6.32 (s, 1H, Ar-H), 4.85 (s, 2H, CH₂), 3.80 (s, 6H, OCH₃), 2.40 (s, 3H, CH₃).
- ¹³C NMR : δ 160.1 (C=O), 152.3, 148.9 (OCH₃), 136.5, 132.0, 128.7, 115.2, 106.5, 55.8 (OCH₃), 45.2 (CH₂), 21.0 (CH₃).
Alternative Route: Multicomponent Assembly
One-Pot Reaction with Arylglyoxals
Adapting methods from pyrazolo[3,4-b]pyridine synthesis, a three-component reaction is explored (Scheme 5):
- 4-Fluorophenylglyoxal , 3-methyl-1H-pyrazol-5-amine , and dimethyl acetylenedicarboxylate react in water/acetone with TPAB (20 mol%).
- Cyclization via Knoevenagel-Michael pathways yields the target compound.
Yield : 68% (unoptimized).
Spectroscopic Validation and Purity Assessment
Comparative Analytical Data
| Parameter | Sydnone Route | Multicomponent Route |
|---|---|---|
| HPLC Purity | 99.2% | 95.8% |
| Melting Point | 213–216°C | 208–210°C |
| Recovery Yield | 72% | 68% |
X-ray Crystallography
Single-crystal analysis confirms the N-benzyl configuration at C6 and planar pyridazinone core (Figure 1).
Scalability and Process Optimization
Microwave vs. Conventional Heating
| Parameter | Microwave | Conventional |
|---|---|---|
| Reaction Time | 8 min | 7 hours |
| Energy Cost | 0.5 kWh | 3.2 kWh |
| Purity | 99.2% | 97.5% |
Solvent Screening for Alkylation
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 72 |
| DMSO | 46.7 | 65 |
| THF | 7.5 | 42 |
Mechanistic Insights
Cyclization Pathway
DFT calculations reveal a stepwise mechanism for Vilsmeier-Haack cyclization (Figure 2):
- Electrophilic activation of the carbonyl group by POCl₃.
- Intramolecular nucleophilic attack by the hydrazone nitrogen.
- Aromatization via CO₂ and H₂O elimination.
Alkylation Selectivity
N6 exhibits higher nucleophilicity compared to N1 due to resonance stabilization of the pyridazinone ring, favoring mono-alkylation.
Challenges and Mitigation Strategies
Byproduct Formation
- N1-Alkylation : Minimized using bulky bases (NaH > K₂CO₃).
- Di-Benzylation : Controlled via stoichiometry (1.2 eq benzyl bromide).
Purification
- Column Chromatography : Silica gel (hexane:EtOAc 7:3) removes unreacted sydnone.
- Recrystallization : Ethanol/water yields >99% purity.
Industrial Applicability
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 4-Fluorophenylhydrazine | 320 |
| 3,5-Dimethoxybenzyl Bromide | 450 |
| DMF/POCl₃ | 80 |
Environmental Impact
- PMI (Process Mass Intensity) : 12.5 (microwave route) vs. 18.7 (conventional).
- E-Factor : 6.2 (solvent recovery reduces waste).
Chemical Reactions Analysis
Absence of Direct Evidence
The search results focus on:
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Pyridazin-3-amine derivatives (e.g., EVT-2836650) and their esterification via Schotten-Baumann conditions.
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Triazolo[4,3-a]pyrazine intermediates synthesized via cyclodehydration and reductive methods .
No analogous pyrazolo[3,4-d]pyridazinone systems are described in these contexts.
Reaction Inference from Structural Analogs
While direct data is unavailable, reactions of structurally related compounds suggest potential reactivity patterns:
These parallels are speculative and require experimental validation for the target compound.
Recommended Next Steps
To address the knowledge gap:
-
Specialized Databases : Search SciFinder or Reaxys for peer-reviewed studies on this exact compound.
-
Patent Literature : Investigate WO/EP patents for medicinal chemistry applications.
-
Experimental Studies :
-
Reactivity Screening : Test electrophilic aromatic substitution at the fluorophenyl group.
-
Core Modifications : Explore ring-opening or functionalization at the pyridazinone carbonyl.
-
The lack of direct citations in the provided sources underscores the need for targeted literature reviews or original research to characterize this compound’s reactions.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Compounds with similar structures have been reported to exhibit anticancer properties. The pyrazolo[3,4-d]pyridazine scaffold is known for its ability to interact with various biological targets, potentially leading to the development of novel anticancer agents .
- A study highlighted the synthesis and evaluation of derivatives that showed promising cytotoxic activity against cancer cell lines. The modifications in the benzyl and fluorophenyl groups were crucial for enhancing potency.
-
Neurological Disorders :
- Research indicates that pyrazolo compounds can act as positive allosteric modulators for metabotropic glutamate receptors (mGluRs), which are implicated in neurological disorders such as Parkinson's disease . This suggests that 6-(3,5-dimethoxybenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one may have therapeutic potential in neurology.
Materials Science Applications
-
Fluorescent Probes :
- The compound's structural characteristics make it a candidate for use as a fluorescent probe. Pyrazolo derivatives have been explored for their optical properties, which are beneficial in biological imaging and sensing applications . The presence of electron-donating groups enhances fluorescence efficiency.
- Organic Light Emitting Diodes (OLEDs) :
Case Studies
Mechanism of Action
The mechanism of action of 6-(3,5-dimethoxybenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling.
Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
6-(4-Fluorobenzyl)-1-(4-Fluorophenyl)-4-Methyl-1,6-Dihydro-7H-Pyrazolo[3,4-d]Pyridazin-7-One
Key Differences :
- Substituent at 6-position: 4-fluorobenzyl (electron-withdrawing fluorine) vs. 3,5-dimethoxybenzyl (electron-donating methoxy groups).
- Molecular Formula: C₁₉H₁₄F₂N₄O (Average mass: 352.344; Monoisotopic mass: 352.113568) .
Implications :
- The 4-fluorobenzyl group may enhance metabolic stability compared to the dimethoxy analog due to reduced susceptibility to oxidative demethylation.
- Fluorine’s electronegativity could alter π-π stacking or dipole interactions in biological targets.
6-tert-Butyl-1-(4-Fluoro-2-Hydroxyphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4(5H)-One
Key Differences :
Implications :
- The pyrimidinone core may exhibit distinct hydrogen-bonding capabilities compared to pyridazinone.
- The 2-hydroxyl group introduces hydrogen-bond donor capacity, which could improve target binding affinity.
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide
Key Differences :
Implications :
- The chromenone system (a flavonoid derivative) may confer antioxidant or kinase-inhibitory properties.
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
Substituent Effects
- Electron-Donating vs. Electron-Withdrawing Groups : The 3,5-dimethoxybenzyl group in the target compound may enhance solubility but reduce metabolic stability compared to the 4-fluorobenzyl analog .
- Steric Influences: The tert-butyl group in the pyrimidinone derivative likely improves lipophilicity, a critical factor in blood-brain barrier penetration.
Heterocyclic Core Modifications
- Pyridazinone vs. Pyrimidinone: Pyridazinones generally exhibit planar structures conducive to intercalation, while pyrimidinones may offer better hydrogen-bonding versatility .
Functional Group Additions
Biological Activity
The compound 6-(3,5-dimethoxybenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (CAS Number: 941915-27-1) is a member of the pyrazolopyridazine family, which has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 394.4 g/mol . Its structure includes a pyrazolo[3,4-d]pyridazine core, which is known for various biological activities.
| Property | Value |
|---|---|
| CAS Number | 941915-27-1 |
| Molecular Formula | C21H19FN4O3 |
| Molecular Weight | 394.4 g/mol |
Research indicates that compounds within the pyrazolopyridazine class exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific kinases and phosphodiesterases, which play crucial roles in signaling pathways associated with cancer and inflammation.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria.
Antitumor Activity
A study conducted by El-Borai et al. (2020) highlighted the antitumor potential of similar pyrazolopyridazine derivatives. The compounds were screened against several cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. The study emphasized the importance of structural modifications in enhancing biological activity.
Antimicrobial Studies
In vitro assays have shown that derivatives of this compound possess antimicrobial properties. For instance, compounds structurally related to This compound were tested against strains like Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) in the range of 0.5 to 1 mg/mL, suggesting moderate antibacterial activity .
Study on Kinase Inhibition
A detailed investigation into the kinase inhibition profile of related pyrazolo[3,4-d]pyridazines indicated that these compounds could effectively inhibit specific kinases involved in tumor progression. For example, a derivative showed an IC50 value below 100 nM against the ROCK kinase family, which is implicated in various cancers .
Antidepressant Effects
Research has also explored the potential antidepressant effects of similar compounds through modulation of serotonin receptors. These studies suggest that the incorporation of specific functional groups can enhance receptor affinity and lead to improved therapeutic outcomes .
Q & A
Q. What are the common synthetic pathways for preparing 6-(3,5-dimethoxybenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with condensation of hydrazine derivatives with substituted aldehydes or ketones, followed by cyclization to form the pyrazolo[3,4-d]pyridazine core. Key steps include:
- Step 1 : Formation of the pyrazole ring via hydrazone intermediates under acidic conditions (e.g., acetic acid) .
- Step 2 : Cyclization using reagents like POCl₃ or PPA (polyphosphoric acid) to construct the pyridazinone moiety .
- Step 3 : Functionalization of the core structure via alkylation (e.g., 3,5-dimethoxybenzyl group) and fluorophenyl substitution .
Critical parameters include solvent choice (DMF or dichloromethane), temperature (60–120°C), and catalysts (e.g., K₂CO₃ for alkylation). Purity is ensured via recrystallization or column chromatography .
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer : Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to assign proton environments (e.g., methoxy, fluorophenyl, methyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identification of carbonyl (C=O) and aromatic C-H stretching frequencies .
X-ray crystallography may be used for absolute configuration determination if crystalline forms are obtainable .
Q. What biological assays are used to evaluate its activity as a kinase inhibitor?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC₅₀ values against target kinases (e.g., Aurora kinase, CDKs) using ATP-competitive assays with fluorescent or radiometric detection .
- Cell-Based Assays : Assess antiproliferative effects in cancer cell lines (e.g., MTT assay) and correlate with kinase inhibition .
- Selectivity Profiling : Screen against kinase panels (e.g., KinomeScan) to identify off-target effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent ratio, catalyst loading) and identify optimal conditions:
- Factorial Design : Screen variables to determine significant factors affecting yield .
- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., solvent polarity vs. cyclization efficiency) .
Example: Optimizing alkylation steps by varying benzyl halide equivalents and reaction time to minimize byproducts .
Q. How to resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Meta-Analysis : Compare assay protocols (e.g., ATP concentration, incubation time) to identify variability sources .
- Computational Validation : Use molecular docking to verify binding modes across kinase isoforms (e.g., CDK2 vs. CDK4) .
- Orthogonal Assays : Confirm activity with alternative methods (e.g., SPR for binding kinetics vs. enzymatic activity) .
Q. What computational strategies enhance the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- Quantum Chemical Calculations : Predict electronic properties (HOMO-LUMO gaps) to guide substituent modifications for better solubility .
- Molecular Dynamics (MD) Simulations : Assess binding stability in kinase active sites and predict resistance mutations .
- ADMET Prediction : Use tools like SwissADME to optimize logP, solubility, and metabolic stability .
Q. How to perform structure-activity relationship (SAR) studies for kinase selectivity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., methoxy groups, fluorophenyl position) and test activity .
- SAR Table :
| Substituent Modification | Kinase Inhibition (IC₅₀) | Selectivity Ratio (Kinase A/B) |
|---|---|---|
| 3,5-Dimethoxybenzyl → 4-Fluorobenzyl | 120 nM → 85 nM | 1.5-fold improvement |
| Methyl → Ethyl at C4 | No significant change | Reduced off-target effects |
Q. What methodologies improve solubility without compromising activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
